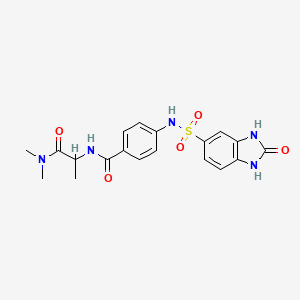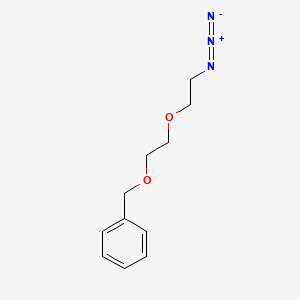
Benzyl-PEG2-Azide
Vue d'ensemble
Description
Benzyl-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group .
Synthesis Analysis
The synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction facilitates straightforward NMR-based quantitative end-group analysis . The use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate [Cu(OTf)2] enables a simple, practical, and efficient direct synthesis of organic azides in good yields from secondary benzylic alcohols .Molecular Structure Analysis
The molecular weight of this compound is 221.3 g/mol. Its molecular formula is C11H15N3O2 .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound is a PEG derivative with an acid labile, benzyl protecting group . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . No notable decomposition was observed until >300 °C .Applications De Recherche Scientifique
1. Catalysis and Synthesis
Benzyl-PEG2-Azide and its derivatives play a crucial role in catalysis and synthesis processes. For instance, PEG-based materials have been utilized as phase-transfer catalysts for the nucleophilic substitution reactions of benzyl halides, enabling the synthesis of benzyl azides and cyanides in water with high yields (Godajdar & Ansari, 2015)(Godajdar & Ansari, 2015). Similarly, the material has been applied in the synthesis of block copolymers through azide-alkyne coupling methodologies, indicating its versatility in macromolecular synthesis (Musa, Kiskan, & Yagcı, 2014)(Musa, Kiskan, & Yagcı, 2014).
2. Polymer Modification
This compound is instrumental in polymer modification processes. For example, benzyl chloride-functionalized polycarbonates have been synthesized for the creation of functionally diverse polycarbonate materials. The azide-functionalized polycarbonates could be further elaborated via Cu-catalyzed click chemistry, leading to the formation of PEG- or pyrene-grafted polymers (Ono et al., 2014)(Ono et al., 2014).
3. Material Science and Green Chemistry
In material science and green chemistry, the PEG radical from the oxidative degradation of polyethylene glycol has been used to initiate various chemical reactions, such as the oxidation of benzylic alcohols in compressed carbon dioxide, showcasing its potential in developing free-radical chemistry (Wang, He, & Miao, 2009)(Wang, He, & Miao, 2009). Additionally, palladium metal supported on silica gel and impregnated with PEG has demonstrated improved catalytic activity and selectivity in the hydrogenation of benzaldehydes (Okamoto, Hirao, & Yamaai, 2010)(Okamoto, Hirao, & Yamaai, 2010).
4. High-Pressure Studies
High-pressure Raman scattering and X-ray diffraction studies of benzyl azide have provided insights into the molecular behavior under extreme conditions, revealing conformational changes and phase transitions at certain pressure thresholds (Jiang et al., 2015)(Jiang et al., 2015).
5. Drug Delivery Systems
This compound derivatives have found applications in the realm of drug delivery systems. The modification of PEG with azide groups has enabled the conjugation of various ligands through click chemistry, offering a facile and efficient route for drug delivery (Hiki & Kataoka, 2007)(Hiki & Kataoka, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Benzyl-PEG2-Azide can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This study reports two long pursued and difficult to achieve functional groups on the canonical H2 bdc ligand (benzyl azide and benzyl amine) that can serve as versatile handles for PSM for the many MOFs that utilize H2 bdc as an organic building block .
Analyse Biochimique
Biochemical Properties
Benzyl-PEG2-Azide plays a crucial role in biochemical reactions. It contains an azide group that can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties . The hydrophilic PEG linker in this compound increases the water solubility of the compound in aqueous media .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This allows this compound to bind to a variety of biomolecules, potentially influencing their function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG linker, which increases its water solubility
Propriétés
IUPAC Name |
2-(2-azidoethoxy)ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-14-13-6-7-15-8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGEJWEROOVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


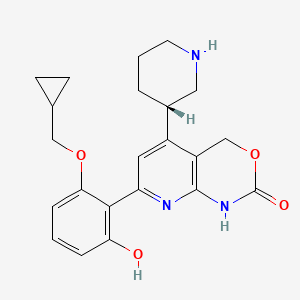
![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)
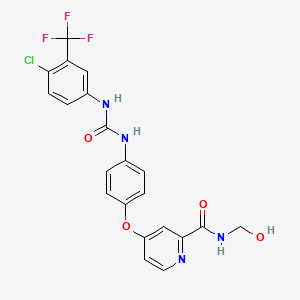
![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)
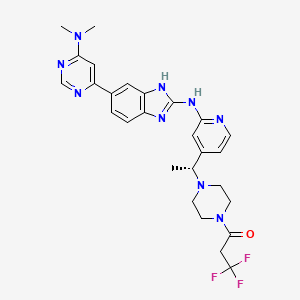

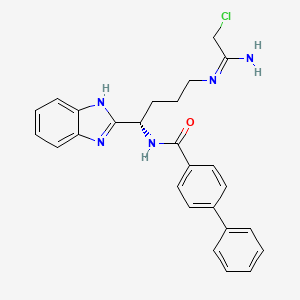


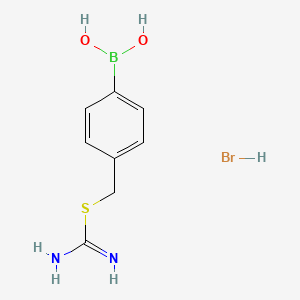
![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)
